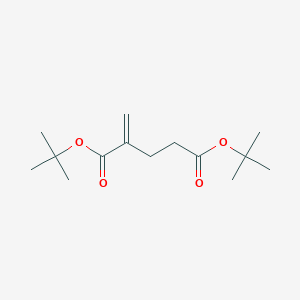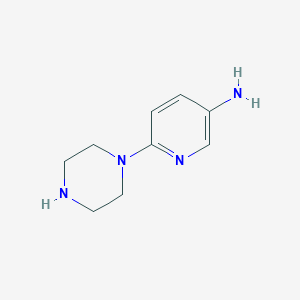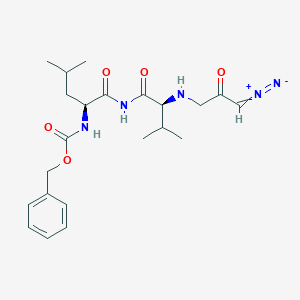
Z-Leu-Val-Gly-Diazomethylketon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) is a complex organic compound with a molecular formula of C22H31N5O5 This compound is notable for its intricate structure, which includes a diazo group, a leucyl residue, and a phenylmethoxycarbonyl group
Wissenschaftliche Forschungsanwendungen
L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes or modulate biological pathways.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
Target of Action
The primary target of Z-Leu-Val-Gly Diazomethyl Ketone, also known as L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)- (9CI), is the human cysteine proteinase . This enzyme plays a crucial role in various biological processes, including protein degradation and regulation of key physiological responses.
Mode of Action
Z-Leu-Val-Gly Diazomethyl Ketone acts as an irreversible inhibitor of human cysteine proteinase . It mimics part of the human cysteine proteinase-binding center, thereby blocking the enzyme’s active site and preventing it from catalyzing its substrate .
Result of Action
The primary molecular effect of Z-Leu-Val-Gly Diazomethyl Ketone is the inhibition of cysteine proteinase activity . This can lead to a decrease in protein degradation, potentially affecting various cellular processes. The compound has also been tested for antiviral activity against herpes simplex virus type 1 (HSV) and found to block the HSV replication .
Biochemische Analyse
Biochemical Properties
Z-Leu-Val-Gly Diazomethyl Ketone mimics part of the human cysteine proteinase-binding center . This interaction with cysteine proteinase, an enzyme involved in various biological processes, suggests that Z-Leu-Val-Gly Diazomethyl Ketone may have a significant role in biochemical reactions.
Cellular Effects
The exact cellular effects of Z-Leu-Val-Gly Diazomethyl Ketone are not fully understood yet. Given its role as an irreversible inhibitor of human cysteine proteinase , it can be inferred that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Z-Leu-Val-Gly Diazomethyl Ketone exerts its effects at the molecular level through its interaction with cysteine proteinase . As an irreversible inhibitor, it binds to the enzyme and prevents it from participating in further reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) involves multiple steps, typically starting with the protection of the amino group of L-valinamide. The phenylmethoxycarbonyl group is introduced using phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The leucyl residue is then coupled to the protected valinamide using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Finally, the diazo group is introduced through a diazo transfer reaction using a diazo transfer reagent such as imidazole-1-sulfonyl azide hydrochloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form a diazonium salt.
Reduction: The diazo group can be reduced to form an amine.
Substitution: The diazo group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Diazonium salts.
Reduction: Amines.
Substitution: Substituted amides or esters.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-isoleucyl-N-(3-diazo-2-oxopropyl)-(9CI)
- L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanylglycyl-
Uniqueness
L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the diazo group, in particular, allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry and research applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) involves the protection of the amine group of L-Valinamide, followed by the addition of the N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl) group through a peptide coupling reaction. The diazo group is then reduced to form the final product.", "Starting Materials": ["L-Valinamide", "N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)"], "Reaction": [ "Protect the amine group of L-Valinamide using a suitable protecting group such as Boc or Fmoc", "Add N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl) to the protected L-Valinamide using a peptide coupling reagent such as HATU or EDC/HOBt", "Remove the protecting group from the amine group of the intermediate product using a suitable deprotection reagent such as TFA or NaOH", "Reduce the diazo group using a suitable reducing agent such as Zn/HCl or NaBH4 to form the final product" ] } | |
CAS-Nummer |
119670-30-3 |
Molekularformel |
C22H31N5O5 |
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-[[(2S)-2-[(3-diazo-2-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C22H31N5O5/c1-14(2)10-18(26-22(31)32-13-16-8-6-5-7-9-16)20(29)27-21(30)19(15(3)4)24-11-17(28)12-25-23/h5-9,12,14-15,18-19,24H,10-11,13H2,1-4H3,(H,26,31)(H,27,29,30)/t18-,19-/m0/s1 |
InChI-Schlüssel |
ZLDBPOCJCXPVND-OALUTQOASA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NC(=O)[C@H](C(C)C)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(=O)C(C(C)C)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
Synonyme |
N-benzyloxycarbonyl-leucyl-valyl-glycine diazomethane Z-LVG-CHN2 Z-LVG-diazomethane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


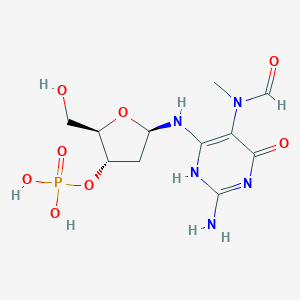
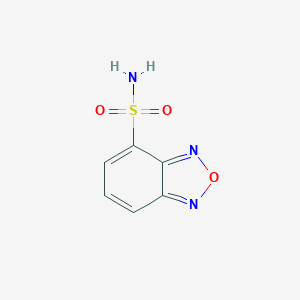
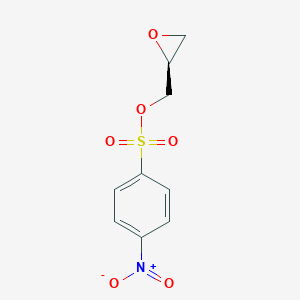
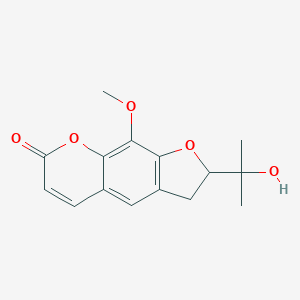
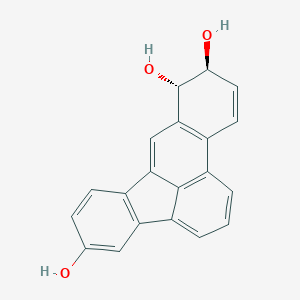


![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)

![7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one](/img/structure/B37937.png)

![2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B37940.png)
